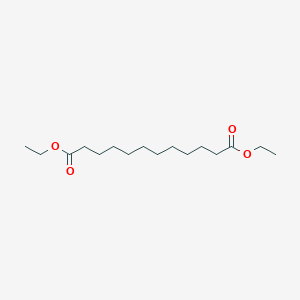

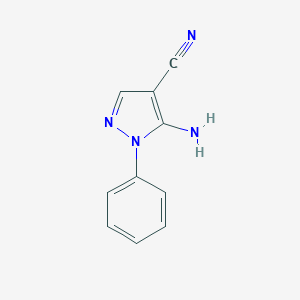

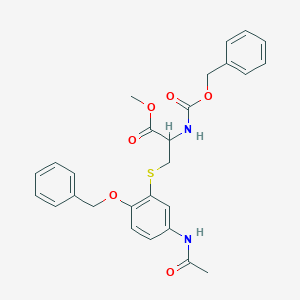

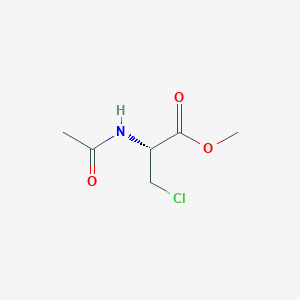

![molecular formula C39H60O12 B016519 (E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid CAS No. 88979-61-7](/img/structure/B16519.png)

(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid

説明

Bafilomycin C1 is a fungal metabolite that has been found in Streptomyces and has diverse biological activities. It inhibits the activities of vacuolar H+-ATPases (V-ATPases) and Na+/K+-ATPases in a concentration-dependent manner. Bafilomycin C1 (1 mg/ml) is active against a panel of 24 fungi in a disc assay. It inhibits angiogenesis in a chorioallantoic membrane (CAM) assay when used at concentrations of 0.03, 0.1, or 0.3 µM. Bafilomycin C1 reduces viral genome copy numbers in the culture supernatant of Vero E6 cells infected with H1N1 influenza A.

Bafilomycin C1 shares the same mode of action and activity as its more accessible A1 analogue Bafilomycin C1 is broadly active against bacteria, fungi, insects, nematodes and cestodes. Bafilomycin C1 has attracted interest as a potential antiosteoporotic agent in treating bone lytic diseases. The presence of the fumarate group has provided an ideal ligand for affinity chromatography of V-ATPase.

Bafilomycin C1 is a member of a potent family of macrocyclic lactones. Bafilomycin C1 is broadly active against bacteria, fungi, insects, nematodes and cestodes. Bafilomycin C1 has attracted interest as a potential agent for treating osteoporosis. The presence of the fumarate group provides an ideal ligand for affinity chromatography of V-ATPase.

科学的研究の応用

Inhibitory Effects on Mycolic Acid Biosynthesis

- The compound (Z)-tetracos-5-enoic acid, which is structurally related to the queried compound, has been identified as an inhibitor of mycolic acid biosynthesis in mycobacteria, such as Mycobacterium tuberculosis. This has potential implications for developing new treatments against tuberculosis (Hartmann et al., 1994).

Potential for Neuroprotective Agents

- A series of compounds, including 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, have shown promise as potent inhibitors of kynurenine-3-hydroxylase. This inhibition could have potential applications in neuroprotection and the treatment of neurodegenerative diseases (Drysdale et al., 2000).

Applications in Synthesis of Organic Compounds

- The chemical structure of (E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid and its analogs have been utilized in the synthesis of various organic compounds with potential biological activities. These include antimicrobial, analgesic, and potential antifungal applications, as well as the development of novel esters and ethers (Oleshchuk et al., 2019; Hanzawa et al., 2012; Čačić et al., 2006).

Photoluminescence in Molecular Crystals

- Compounds structurally similar to the queried molecule have been used to synthesize organic molecular crystals that exhibit highly stable photoluminescence, which is significant for materials science and optoelectronics (Zhestkij et al., 2021).

特性

IUPAC Name |

(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O12/c1-21(2)36-26(7)31(49-33(42)16-15-32(40)41)20-39(46,51-36)28(9)35(44)27(8)37-29(47-10)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-30(48-11)38(45)50-37/h12-16,18-19,21,24-29,31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,30-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDBXVQNMOTFEE-FUGNQFJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10349930 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。